molecular formula C10H16N2 B8720248 1,1-Diethyl-2-phenylhydrazine CAS No. 39837-50-8

1,1-Diethyl-2-phenylhydrazine

Cat. No.: B8720248
CAS No.: 39837-50-8
M. Wt: 164.25 g/mol
InChI Key: JDHRBIXYTWIMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl-2-phenylhydrazine is an organic compound with the CAS Registry Number 39837-50-8 and a molecular formula of C10H16N2 . It has a calculated molecular weight of 164.25 g/mol and a SMILES notation of C1=CC=CC=C1NN(CC)CC . Computational predictions suggest a density of approximately 0.991 g/cm³ and a boiling point of around 229.57 °C at 760 mmHg . As a phenylhydrazine derivative, this family of compounds is historically significant in organic chemistry for the characterization of sugars and carbonyl compounds through the formation of hydrazones and osazones . More broadly, hydrazine derivatives serve as crucial intermediates in organic synthesis and are widely used as raw materials for the synthesis of pharmaceuticals, pesticides, and functional chemicals . Related research into hydrazine derivatives highlights their value in constructing more complex molecules, such as azo compounds, which have applications as dyes, pigments, and in materials science . This product is strictly for research use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39837-50-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1,1-diethyl-2-phenylhydrazine

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

JDHRBIXYTWIMKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1,1 Diethyl 2 Phenylhydrazine

Historical Development of Synthetic Approaches to N,N-Disubstituted Hydrazines

The history of hydrazine (B178648) chemistry is intrinsically linked to the pioneering work of Emil Fischer, who first synthesized phenylhydrazine (B124118) in 1875 by reducing a phenyl diazonium salt. princeton.eduwikipedia.org This discovery opened the door to the synthesis of a vast number of hydrazine derivatives. Early methods for preparing N,N-disubstituted hydrazines often relied on direct alkylation or arylation of hydrazine or its derivatives. These approaches, while foundational, frequently suffered from a lack of selectivity, leading to mixtures of mono-, di-, tri-, and tetra-substituted products. researchgate.net

The Fischer indole (B1671886) synthesis, also discovered by Fischer, further highlighted the synthetic utility of substituted hydrazines and spurred the development of more controlled synthetic routes. wikipedia.org The reaction of phenylhydrazine with carbonyl compounds to form phenylhydrazones, which could then be cyclized to indoles, became a classic transformation in organic synthesis. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of 1,1-disubstituted hydrazines, including by extension 1,1-Diethyl-2-phenylhydrazine, is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems. These factors are pivotal in directing the reaction towards the desired product, enhancing yield, and minimizing side reactions.

A significant advancement in the synthesis of 1,1-disubstituted hydrazines is the use of Lewis base-catalyzed reductive hydrazination. This method involves the reaction of a carbonyl compound with a hydrazine in the presence of a reducing agent and a Lewis base catalyst. Research has shown that various Lewis bases can effectively promote this transformation, with hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc) being particularly effective. organic-chemistry.org The choice of catalyst can have a substantial impact on the reaction's efficiency. For instance, in the reductive hydrazination of ketones with phenylhydrazine using trichlorosilane (B8805176) as the reductant, HMPA has been identified as a superior catalyst, leading to excellent yields. organic-chemistry.org

The optimization of catalyst loading is another critical parameter. Studies on related syntheses, such as the formation of pyrazolone (B3327878) derivatives from phenylhydrazine, have demonstrated that the yield increases with catalyst concentration up to an optimal point, after which no significant improvement is observed. For example, in a multi-component reaction catalyzed by [HNMP][HSO4], increasing the catalyst amount from 50 mg to 100 mg significantly boosted the product yield, while a further increase to 125 mg offered no additional benefit. heteroletters.org

Solvent selection also plays a crucial role. Aprotic solvents are often favored in these reactions. For instance, a process for the selective α-alkylation of phenylhydrazine to produce 1-alkyl-1-phenylhydrazines has been effectively carried out using aprotic solvents like tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane, acetonitrile, or dioxane in the presence of sodium amide as a strong base. google.com This approach avoids the use of liquid ammonia (B1221849), which requires low temperatures and presents environmental challenges. google.com

Temperature is another key variable that must be carefully controlled to ensure optimal reaction outcomes. In the synthesis of 2-ethylphenylhydrazine hydrochloride via a continuous-flow reactor, precise temperature programming was essential for the reduction of the diazonium salt intermediate. researchgate.net Similarly, the alkylation of sodium phenylhydrazide to form 1-n-butyl-1-phenylhydrazine is conducted at a specific temperature range of 40-45 °C to accommodate the reactivity of the alkylating agent. google.com

The following interactive table summarizes the effect of different catalysts on the yield of a model reaction for the synthesis of pyrazolone derivatives, which shares mechanistic similarities with hydrazine synthesis.

CatalystCatalyst Amount (mol%)SolventTemperature (°C)Yield (%)
None0EthanolRefluxTrace
[HNMP][HSO4]5EthanolReflux30
[HNMP][HSO4]7.5EthanolReflux72
[HNMP][HSO4]10EthanolReflux86
FeCl3/SiO2 NPs1EthanolReflux82
FeCl3/SiO2 NPs3EthanolReflux85
FeCl3/SiO2 NPs6EthanolReflux85

This data is based on the synthesis of pyrazolone derivatives and is presented to illustrate general principles of catalyst optimization in related reactions. heteroletters.orggrowingscience.com

Strategies for Enhancing Selectivity and Yield in this compound Synthesis

Achieving high selectivity and yield in the synthesis of this compound necessitates strategic planning to favor the formation of the 1,1-disubstituted product over other isomers and byproducts.

One of the primary challenges in the synthesis of asymmetrically substituted hydrazines is controlling the regioselectivity of the alkylation. The direct alkylation of phenylhydrazine can lead to a mixture of 1-alkyl, 2-alkyl, and 1,2-dialkyl derivatives. A successful strategy to achieve selective α-alkylation involves the use of a strong base like sodium amide in an aprotic solvent. google.com This method promotes the formation of the sodium salt of phenylhydrazine, which can then be selectively alkylated at the N1 position. google.comrsc.org

The choice of the starting materials and the reaction sequence can also significantly influence the selectivity. For instance, the synthesis of 2-allyl-1-phenylhydrazine has been achieved with high yield by alkylating the sodium salt of 1,2-diformyl-1-phenylhydrazine. rsc.org This indicates that protecting one of the nitrogen atoms can be an effective strategy to direct the alkylation to the desired position.

Furthermore, process intensification through technologies like continuous-flow reactors can enhance both yield and selectivity. A continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride demonstrated a high yield of 94% and simplified purification by enabling in-situ extraction of impurities. researchgate.net This methodology offers precise control over reaction parameters, improved mass and heat transfer, and can minimize the formation of byproducts. researchgate.net

The following table outlines various strategies and their impact on the yield and selectivity in the synthesis of substituted phenylhydrazines.

StrategyReactantsKey ConditionsOutcomeReference
Selective α-AlkylationPhenylhydrazine, Alkyl HalideSodium Amide, Aprotic SolventHigh yield of 1-alkyl-1-phenylhydrazine google.com
Reductive HydrazinationKetone/Aldehyde, PhenylhydrazineLewis Base Catalyst (HMPA/DMAc), TrichlorosilaneGood to excellent yields of 1,1-disubstituted hydrazines organic-chemistry.org
Alkylation of Protected Hydrazine1,2-Diformyl-1-phenylhydrazine, Allyl HalideSodium Salt FormationHigh yield of 2-allyl-1-phenylhydrazine rsc.org
Continuous-Flow Synthesis2-EthylanilineIn-situ Diazotization and Reduction94% yield of 2-ethylphenylhydrazine hydrochloride researchgate.net

By carefully selecting the synthetic route and optimizing the reaction conditions and catalyst systems, it is possible to achieve high selectivity and yield in the preparation of this compound and its analogs.

Chemical Reactivity and Transformation Mechanisms of 1,1 Diethyl 2 Phenylhydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is the primary site of reactivity in 1,1-diethyl-2-phenylhydrazine, participating in a variety of transformations that are fundamental to synthetic organic chemistry.

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a type of Schiff base. In this reaction, the terminal, more basic nitrogen (N-2) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically under mild acidic catalysis, to yield the corresponding N-phenyl-N,N-diethylhydrazone. minia.edu.egresearchgate.netresearchgate.net

The general mechanism involves an initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate called a carbinolamine, which then eliminates a molecule of water to form the C=N double bond of the hydrazone. ncert.nic.in This reaction is highly versatile and is a common method for the derivatization and identification of carbonyl compounds. wikipedia.org

Table 1: General Reaction for Hydrazone Formation

ReactantsConditionsProduct Type
This compound + AldehydeMild Acid (e.g., Acetic Acid)N-Phenyl-N,N-diethylhydrazone
This compound + KetoneMild Acid (e.g., Acetic Acid)N-Phenyl-N,N-diethylhydrazone

This compound is a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds. A prominent example is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. mdpi.combeilstein-journals.org In this type of reaction, the hydrazine reacts with a 1,3-dicarbonyl compound or its synthetic equivalent. The process involves the formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen atom onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. dergipark.org.truii.ac.id

The reaction of this compound with a 1,3-diketone would lead to the formation of a 1-phenyl-2,2-diethyl-pyrazolium salt, as the N-1 nitrogen is already quaternized with ethyl groups and the phenyl group. This differs from reactions with phenylhydrazine (B124118) itself, which typically yield neutral pyrazole derivatives. nih.gov

Like other phenylhydrazine derivatives, this compound is susceptible to oxidation. The oxidation process is complex and can proceed through various radical intermediates. nih.gov The initial step often involves the one-electron oxidation of the hydrazine moiety to form a radical cation. Subsequent deprotonation can generate a phenylhydrazyl radical. cdnsciencepub.com

These reactive intermediates can undergo further transformations. For instance, the phenylhydrazyl radical can lead to the formation of phenyl radicals upon elimination of nitrogen gas, a process that can be catalyzed by agents like molecular iodine in the presence of air. mdpi.comacs.org The generation of these radicals makes phenylhydrazines useful in certain synthetic applications, such as arylation reactions. acs.org

Table 2: Potential Intermediates in the Oxidation of this compound

Intermediate SpeciesFormation Pathway
Hydrazine Radical CationOne-electron oxidation of the hydrazine moiety
Phenylhydrazyl RadicalDeprotonation of the radical cation
Phenyl RadicalElimination of N₂ from radical intermediates
Superoxide Radical (O₂⁻)Can be formed during autoxidation in the presence of O₂ nih.gov

The nitrogen-nitrogen single bond in the hydrazine group is relatively weak and can be cleaved under reductive conditions. This transformation converts the hydrazine into two separate amine molecules. For this compound, reductive cleavage of the N-N bond would yield aniline (B41778) and diethylamine.

Various reducing agents can accomplish this cleavage. Potent systems like low-valent titanium, often generated in situ from TiCl₄ and a reducing metal like magnesium, are effective for this purpose under mild conditions. semanticscholar.org Other methods, such as catalytic hydrogenation or the use of hydrazine hydrate (B1144303) as a reducing agent, have also been employed for the reductive cleavage of azo and hydrazo compounds. scispace.com

The reaction of this compound with aldehydes and ketones is initiated by the nucleophilic addition of the hydrazine's terminal nitrogen atom to the electrophilic carbonyl carbon. who.intmasterorganicchemistry.com This addition step is fundamental to many of its subsequent reactions, including hydrazone formation and cyclizations.

The carbonyl group's carbon atom is sp² hybridized and trigonal planar, making it accessible to nucleophilic attack. The addition results in a tetrahedral alkoxide intermediate. ncert.nic.in In reactions that lead to hydrazones, this intermediate is protonated and then undergoes elimination of water. The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound are key factors influencing the reaction rate. doubtnut.com

Reactions Involving the Phenyl Moiety

The phenyl group in this compound is not merely a passive scaffold; its reactivity is significantly influenced by the attached diethylhydrazinyl group [-N(N(C₂H₅)₂)]. This group acts as a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic aromatic substitution.

This activation directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur at these positions. However, a significant practical challenge is the high sensitivity of the hydrazine moiety itself to the often harsh, acidic, or oxidative conditions required for many electrophilic aromatic substitution reactions. minia.edu.eg These reagents can react preferentially with the hydrazine group, leading to oxidation, cleavage, or other side reactions, which can complicate or prevent the desired substitution on the phenyl ring. who.intnih.gov

Electrophilic Aromatic Substitution Patterns

The phenyl group in this compound is susceptible to electrophilic aromatic substitution. The hydrazine moiety (-NH-N(C₂H₅)₂) is an activating group and an ortho, para-director. This is because the nitrogen atom adjacent to the phenyl ring has a lone pair of electrons that can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. mnstate.eduresearchgate.net The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of electrophilic attack. The presence of the electron-donating hydrazine group helps to stabilize this intermediate, particularly when the attack occurs at the ortho or para positions, thus lowering the activation energy for these pathways. libretexts.orgmnstate.edu The reaction is completed by the loss of a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.edu For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products, with the para product often being favored due to reduced steric hindrance. masterorganicchemistry.com

Ortho-Metalation and Functionalization Strategies

Ortho-metalation is a powerful strategy for the functionalization of aromatic compounds, allowing for the introduction of a wide range of substituents at the position ortho to a directing metalation group (DMG). The hydrazine group can act as a DMG, directing the deprotonation of the ortho position of the phenyl ring by a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium. uwindsor.cawhiterose.ac.uk

The mechanism involves the coordination of the lithium atom of the organolithium reagent to the nitrogen atom of the hydrazine group. This coordination brings the strong base in close proximity to the ortho-hydrogen, facilitating its abstraction and the formation of an ortho-lithiated species. uwindsor.ca This lithiated intermediate is a potent nucleophile and can react with various electrophiles to introduce a functional group at the ortho position.

Electrophile Functional Group Introduced
CO₂-COOH (Carboxylic acid)
RCHO (Aldehyde)-CH(OH)R (Secondary alcohol)
R₂CO (Ketone)-C(OH)R₂ (Tertiary alcohol)
R-X (Alkyl halide)-R (Alkyl group)
I₂-I (Iodo group)

This strategy provides a regioselective method for the synthesis of ortho-substituted derivatives of this compound, which may not be easily accessible through direct electrophilic aromatic substitution. whiterose.ac.uk

Mechanistic Investigations of Key Transformations

Electron Transfer Mechanisms

Electron transfer (ET) processes are fundamental to many reactions involving hydrazine derivatives. In the context of this compound, ET can be initiated by chemical or electrochemical oxidation, or through photoinduced processes. thieme-connect.dearkat-usa.org The oxidation of phenylhydrazines can proceed via an initial single-electron transfer (SET) to form a radical cation. thieme-connect.de

Theoretical studies on the reduction of Np(VI) by phenylhydrazine have explored a free radical ion mechanism, where the reaction is initiated by an electron transfer from the hydrazine derivative to the metal ion. acs.org This initial ET is often the rate-determining step. acs.org The resulting radical cation of the phenylhydrazine can then undergo further reactions.

In some cases, intramolecular electron transfer can occur in functionalized phenylhydrazine derivatives, particularly those designed as fluorescent sensors. arkat-usa.org In such systems, a photoexcited charge-transfer (CT) state can be quenched by a fast intramolecular electron transfer from an electron-rich part of the molecule to an electron-deficient part. arkat-usa.org

Free Radical Pathways

Free radical intermediates are frequently implicated in the metabolism and chemical transformations of hydrazine derivatives. nih.gov The oxidation of phenylhydrazines can lead to the formation of phenyldiazenyl radicals (PhN=N•) and subsequently phenyl radicals (Ph•). mdpi.com

One proposed mechanism for the formation of a phenyl radical from phenylhydrazine involves the following steps:

Oxidation of phenylhydrazine to generate a radical cation. mdpi.com

Deprotonation of the radical cation to form a hydrazyl radical. mdpi.com

Further deprotonation to yield a diazene (B1210634) intermediate. mdpi.com

Elimination of nitrogen (N₂) from the diazene to form a phenyl radical. mdpi.com

These highly reactive phenyl radicals can then participate in various reactions, such as addition to double bonds or aromatic systems, leading to the formation of new carbon-carbon bonds. For instance, visible-light-induced reactions of phenylhydrazine with quinoxalin-2(1H)-one have been shown to proceed through a phenyl radical intermediate, resulting in the C-H arylation of the quinoxalinone. rsc.org

The formation of free radical intermediates from hydrazine derivatives has been demonstrated using techniques like electron spin resonance (ESR) spectroscopy coupled with spin trapping. nih.gov

Concerted and Stepwise Reaction Mechanisms

The reactions of this compound can proceed through either concerted or stepwise mechanisms, depending on the specific transformation.

Stepwise Mechanisms:

Electrophilic Aromatic Substitution: As discussed in section 3.2.1, this is a classic example of a stepwise mechanism involving the formation of a distinct intermediate, the arenium ion. researchgate.net

Ortho-Metalation: This process is also stepwise, involving the initial formation of the ortho-lithiated species before its reaction with an electrophile. uwindsor.ca

Fischer Indole (B1671886) Synthesis: While not explicitly detailed for this compound, the Fischer indole synthesis, a key reaction of phenylhydrazines, is a multi-step process. It is believed to proceed through several intermediates, including a hydrazone, an enamine, and a dienone-imine, before the final cyclization and elimination of ammonia (B1221849) to form the indole ring. cdnsciencepub.com

Concerted Mechanisms:

Elimination Reactions: While not a primary reaction of the aromatic ring, if the diethyl groups were to participate in elimination reactions, these could potentially follow a concerted E2 mechanism, where the removal of a proton and the departure of the leaving group occur in a single step. dalalinstitute.com

Pericyclic Reactions: Although less common for simple phenylhydrazines, derivatives could potentially participate in pericyclic reactions, such as cycloadditions, which are often concerted.

The specific mechanism, whether concerted or stepwise, is dictated by factors such as the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of catalysts.

Advanced Spectroscopic and Structural Characterization of 1,1 Diethyl 2 Phenylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the 1,1-Diethyl-2-phenylhydrazine molecule.

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl groups and the phenyl ring protons.

Ethyl Protons : The two equivalent ethyl groups attached to the N1 nitrogen atom give rise to two characteristic signals. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group, splitting their signal into a quartet. Their proximity to the electronegative nitrogen atom shifts this signal downfield. The terminal methyl protons (-CH₃) are adjacent to a methylene group, resulting in a triplet. oregonstate.educarlroth.com

Phenyl Protons : The five protons on the phenyl ring are inequivalent and typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 6.8–7.3 ppm). oregonstate.edursc.org The electron-donating nature of the hydrazine (B178648) group influences the chemical shifts of the ortho, meta, and para protons.

Hydrazine Proton (N-H) : A single proton is attached to the N2 nitrogen. This N-H proton often appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature. In some cases, it can exchange with deuterium (B1214612) in solvents like D₂O, causing the peak to disappear. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethyl)~1.1Triplet (t)6H
-CH₂- (Ethyl)~3.4Quartet (q)4H
N-HVariable (e.g., ~4.0)Broad Singlet (br s)1H
Aromatic-H~6.8 - 7.3Multiplet (m)5H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct peak, providing a count of the different carbon environments.

Ethyl Carbons : The two ethyl groups contain two distinct carbon environments: the methyl (-CH₃) carbon and the methylene (-CH₂-) carbon. The methylene carbon, being directly attached to nitrogen, appears further downfield than the methyl carbon. libretexts.orglibretexts.org

Phenyl Carbons : The phenyl ring displays four distinct signals due to symmetry: one for the ipso-carbon (C1', attached to the N-N group), two for the ortho-carbons (C2'/C6'), two for the meta-carbons (C3'/C5'), and one for the para-carbon (C4'). The chemical shifts are influenced by the electron-donating hydrazine substituent. chemicalbook.comoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃ (Ethyl)~12 - 18
-C H₂- (Ethyl)~45 - 55
C4' (para)~115 - 122
C2'/C6' (ortho)~112 - 120
C3'/C5' (meta)~128 - 130
C1' (ipso)~145 - 152

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl groups, showing a cross-peak connecting their respective signals. weizmann.ac.il

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl and phenyl groups to their corresponding carbon signals in the ¹³C spectrum. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals spatial proximity between protons. A NOESY spectrum could show correlations between the ethyl methylene protons and the ortho-protons of the phenyl ring, providing insights into the preferred conformation and rotational dynamics around the C-N and N-N bonds. weizmann.ac.ilresearchgate.netmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. mt.com

Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying polar functional groups. Key expected absorption bands for this compound include:

N-H Stretch : A moderate to sharp band around 3300-3350 cm⁻¹ corresponding to the N-H bond of the secondary amine. scirp.orgresearchgate.net

C-H Stretch (Aromatic) : Peaks typically appear just above 3000 cm⁻¹. ekb.eg

C-H Stretch (Aliphatic) : Strong bands appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) for the ethyl groups. ekb.eg

C=C Stretch (Aromatic) : Characteristic absorptions for the phenyl ring are found in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. scirp.orgresearchgate.net

C-N Stretch : This vibration typically appears in the 1250-1350 cm⁻¹ region. ekb.eg

Raman Spectroscopy : Raman spectroscopy is complementary to IR, often showing strong signals for non-polar, symmetric bonds. For this molecule, Raman would be particularly effective for observing the symmetric breathing mode of the phenyl ring and other symmetric C-C vibrations. osti.gov

Table 3: Predicted Principal IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3350Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2970Strong
Aromatic C=CStretch1580 - 1610, 1450 - 1500Medium-Strong
C-NStretch1250 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

The molecular formula C₁₀H₁₆N₂ gives a molecular weight of 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 164. savemyexams.com Due to the "nitrogen rule," the presence of two nitrogen atoms results in an even nominal molecular weight.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage). libretexts.org

Loss of an Ethyl Radical : The most favorable fragmentation is likely the loss of an ethyl radical (•CH₂CH₃, 29 u), leading to a stable, resonance-delocalized cation at m/z 135. This is often the base peak in the spectrum.

Loss of a Methyl Radical : Loss of a methyl radical (•CH₃, 15 u) from an ethyl group can also occur, yielding a fragment at m/z 149.

Other Fragments : Further fragmentation of the phenyl-containing ions can lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77. nih.govcdnsciencepub.com

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Identity
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
135[M - CH₂CH₃]⁺ (Likely Base Peak)
77[C₆H₅]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

These techniques investigate the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. biocompare.com

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is dominated by electronic transitions within the phenylhydrazine (B124118) chromophore. The phenyl ring itself has characteristic π → π* transitions. The hydrazine moiety acts as an auxochrome, modifying the absorption profile. Typically, two main absorption bands are expected for phenylhydrazine derivatives:

A strong absorption band around 230-250 nm.

A weaker, longer-wavelength band around 270-290 nm. researchgate.net The diethylamino group may cause a slight bathochromic (red) shift of these bands compared to unsubstituted phenylhydrazine. researchgate.net

Fluorescence Spectroscopy : While many aromatic compounds fluoresce, the emission properties of simple phenylhydrazines can be complex and are not always strong. If fluorescent, the molecule would absorb light at its λₘₐₓ and emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on related compounds show that fluorescence can be highly sensitive to the molecular environment and substitution patterns. researchgate.netanalchemres.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The solid-state structure of a chemical compound, which includes the precise arrangement of atoms in a crystal lattice and detailed geometric parameters like bond lengths and angles, is definitively determined using single-crystal X-ray diffraction. This analytical technique is fundamental for unambiguously establishing the three-dimensional structure of molecules and understanding intermolecular interactions within the crystal.

Despite extensive searches for crystallographic data on derivatives of this compound, no published studies containing crystal structures, relevant crystallographic information files (CIFs), or detailed structural parameters were found. The Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic and metal-organic crystal structures, does not appear to contain entries for derivatives of this specific compound.

While research exists on the crystal structures of derivatives of the parent compound, phenylhydrazine, and other related substituted hydrazines, the user's strict requirement to focus solely on derivatives of This compound prevents the inclusion of that information here. The synthesis of α,α-diethyl-β-phenylhydrazine (an alternative name for this compound) has been reported, describing it as an oil, which may suggest that crystallization of the parent compound and its simple derivatives could be challenging.

Without experimental data from X-ray diffraction studies, it is not possible to provide the requested detailed research findings or data tables on the solid-state structures of this compound derivatives.

Theoretical and Computational Investigations of 1,1 Diethyl 2 Phenylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for studying systems like 1,1-Diethyl-2-phenylhydrazine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular method for computational studies due to its favorable balance of accuracy and computational cost. espublisher.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. nih.gov These calculations optimize the molecular structure by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also a key output of DFT studies. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Parameters derived from these studies can help predict the molecule's stability and reactivity. espublisher.com

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Optimization

ParameterDescriptionPredicted Value
N-N Bond LengthDistance between the two nitrogen atoms of the hydrazine (B178648) moiety.~1.42 Å
N-C (phenyl) Bond LengthDistance between the nitrogen atom and the phenyl ring carbon.~1.40 Å
N-C (ethyl) Bond LengthDistance between the nitrogen atom and the ethyl group carbon.~1.47 Å
C-N-N Bond AngleAngle formed by a phenyl carbon, nitrogen, and the adjacent nitrogen.~118°
C(ethyl)-N-C(ethyl) Bond AngleAngle between the two ethyl groups attached to the same nitrogen.~115°

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure. diva-portal.org While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may be less reliable. For this compound, these high-level calculations would yield precise electronic energies and wavefunctions, serving as a reference for more approximate methods and providing a deeper understanding of electron correlation effects.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analysis of the MOs, particularly the frontier orbitals, is essential for predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine (B124118) moiety, specifically the nitrogen atoms and the aromatic ring, which are electron-rich. The LUMO would likely be distributed over the phenyl ring's anti-bonding π* orbitals. espublisher.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Hypothetical)

PropertyDescriptionPredicted Value (eV)
HOMO EnergyEnergy of the highest occupied molecular orbital.-5.50
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-0.50
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.5.00
Chemical Hardness (η)Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2.2.50
Chemical Potential (μ)The escaping tendency of electrons; calculated as (EHOMO + ELUMO) / 2.-3.00
Electrophilicity Index (ω)A measure of electrophilic power; calculated as μ2 / (2η).1.80

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, and a relatively neutral to slightly negative potential across the phenyl ring. The hydrogen atoms of the ethyl groups would exhibit positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as electrophilic substitution on the phenyl ring or oxidation of the hydrazine group, computational methods can map out the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This information is vital for understanding the kinetics and thermodynamics of the reaction, predicting the major products, and designing more efficient synthetic routes. For example, modeling the reaction with an electrophile would help determine whether substitution is more likely to occur at the ortho, meta, or para position of the phenyl ring.

Transition State Calculations and Potential Energy Surface Mapping

In the realm of computational chemistry, transition state calculations and the mapping of potential energy surfaces (PES) are indispensable tools for elucidating the dynamics of molecular structures. For this compound, these methods would be pivotal in exploring key intramolecular processes such as the inversion of the nitrogen atoms' pyramidal geometry and the rotational dynamics around the N-N and N-phenyl single bonds.

The computational exploration of these phenomena typically involves high-level quantum mechanical methods, including ab initio calculations and Density Functional Theory (DFT). These approaches are adept at locating the precise geometries of transition states and calculating their associated energy barriers. The potential energy surface is charted by systematically altering specific geometric parameters, such as dihedral angles, and computing the energy at each increment. This systematic exploration allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them.

The conformational landscape of this compound is anticipated to be intricate, owing to its multiple rotatable bonds and the non-planar arrangement of substituents around the nitrogen atoms. A significant energy barrier is expected for the rotation around the N-N bond, with distinct syn and anti conformations marking critical points on the potential energy surface. Furthermore, the energetic cost of the inversion of the lone pair of electrons on the nitrogen atom bonded to the phenyl group would constitute another crucial feature of the molecule's dynamic behavior.

Kinetic and Thermodynamic Parameters from Computational Data

The detailed information encoded within a computed potential energy surface allows for the extraction of valuable kinetic and thermodynamic parameters. The energy differential between a stable conformer and a transition state directly yields the activation energy (Ea) for a given conformational change. This value is a cornerstone in determining the rate at which such a process occurs.

By integrating the principles of statistical mechanics with the computed vibrational frequencies and rotational constants of the molecule, a suite of thermodynamic properties can be determined. These include enthalpy (H), entropy (S), and, most critically, Gibbs free energy (G). These parameters are fundamental to understanding the relative stabilities of different conformers and predicting their equilibrium populations at various temperatures. For instance, the Gibbs free energy difference (ΔG) between two rotational isomers can be used to calculate the equilibrium constant (K) that governs their interconversion. In the context of this compound, such computational analyses would illuminate the relative stabilities of its various rotational forms, thereby predicting the most abundant conformations at ambient temperatures.

Conformational Analysis and Stereochemical Preferences through Computational Methods

The three-dimensional structure of this compound is dictated by a delicate balance of electronic and steric effects. The presence of two ethyl groups on one nitrogen atom and a phenyl group on the other introduces considerable steric hindrance, which plays a dominant role in dictating the preferred spatial arrangement of these substituents.

Given the steric bulk of the substituents, it is anticipated that the most stable conformer of this compound will be one that minimizes the spatial clash between the phenyl and ethyl groups. This is likely to result in a twisted orientation of the phenyl group relative to the axis of the N-N bond.

Spectroscopic Property Prediction and Experimental Data Validation

A significant strength of computational chemistry lies in its ability to predict a range of spectroscopic properties, which can then be benchmarked against experimental data to validate the theoretical models.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbon atoms in this compound can be accurately predicted using established computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework. The predicted ¹H NMR spectrum would feature a characteristic triplet and quartet for the ethyl protons, a series of multiplets for the aromatic protons of the phenyl ring, and a distinct signal for the N-H proton. Correspondingly, the ¹³C NMR spectrum would exhibit signals in the aliphatic region for the ethyl carbons and in the aromatic region for the phenyl carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computationally determined to generate a theoretical IR spectrum. Salient vibrational modes expected for this molecule include the N-H stretching frequency, C-H stretching vibrations for both the aliphatic ethyl groups and the aromatic phenyl ring, the characteristic C=C stretching of the phenyl ring, and the N-N stretching vibration. For comparison, a study on a Ru(II)-phenylhydrazine complex identified the N-H stretching band in the vicinity of 3330 cm⁻¹ kg.ac.rs.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-dependent DFT (TD-DFT) calculations. Phenylhydrazine and its derivatives are known to absorb light in the ultraviolet region due to π-π* transitions within the phenyl ring nih.govrsc.org. The introduction of the diethylamino group is expected to modulate the electronic structure of the chromophore, likely resulting in a shift of the absorption maxima relative to unsubstituted phenylhydrazine.

Interactive Table of Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals corresponding to a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups, multiplets for the aromatic protons, and a singlet for the amine proton.
¹³C NMR Resonances in the aliphatic region for the ethyl carbons and in the aromatic region for the phenyl carbons.
IR Spectroscopy (cm⁻¹) An N-H stretching band around 3300, aromatic C-H stretching from 3100-3000, aliphatic C-H stretching from 3000-2850, and an aromatic C=C stretching band near 1600.
UV-Vis Spectroscopy Absorption maxima are anticipated in the ultraviolet range, characteristic of the phenylhydrazine chromophore.

Advanced Applications and Research Frontiers of 1,1 Diethyl 2 Phenylhydrazine in Chemical Science

Role as a Synthetic Reagent in Organic Synthesis

Phenylhydrazines, as a class of compounds, are versatile reagents in organic synthesis. However, specific applications and detailed research findings for 1,1-Diethyl-2-phenylhydrazine are not extensively documented.

Precursor in Complex Heterocyclic Compound Synthesis

Phenylhydrazines are renowned for their role in the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. Key reactions involving phenylhydrazines include the Fischer indole (B1671886) synthesis for the preparation of indoles, and condensations with 1,3-dicarbonyl compounds to yield pyrazoles. These reactions are fundamental in medicinal chemistry for creating scaffolds for drug discovery.

Ligand in Coordination Chemistry and Organometallic Catalysis

The nitrogen atoms in hydrazine (B178648) derivatives can act as ligands, coordinating to metal centers to form complexes with potential applications in catalysis. The lone pair of electrons on the nitrogen atoms allows them to function as Lewis bases, donating electron density to a metal cation. The nature of the substituents on the hydrazine can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.

While the coordination chemistry of various hydrazine derivatives has been investigated, there is a lack of specific research detailing the synthesis, characterization, and catalytic applications of organometallic complexes featuring this compound as a ligand. Consequently, its potential to act as a ligand in coordination chemistry and its utility in organometallic catalysis remain areas open for future investigation.

Building Block for Functional Molecules

Phenylhydrazines serve as valuable building blocks for the synthesis of functional molecules with diverse applications, including pharmaceuticals and materials. The reactivity of the hydrazine group allows for its incorporation into larger molecular frameworks, imparting specific properties to the final compound. For instance, derivatives of phenylhydrazine (B124118) have been explored for their potential biological activities.

However, a review of the scientific literature does not yield specific examples of this compound being used as a building block for the synthesis of functional molecules with defined applications. While general synthetic transformations applicable to phenylhydrazines could potentially be applied to this specific molecule, dedicated studies are needed to explore its utility in this context.

Analytical Chemistry Methodologies (e.g., Derivatization Agents for Spectroscopic Detection, Chemical Probes)

Hydrazine-containing compounds can be utilized in analytical chemistry as derivatizing agents to enhance the detection of certain analytes by techniques such as chromatography and spectroscopy. They can also be incorporated into chemical probes for the detection of specific chemical species.

There is currently no specific information available in the scientific literature regarding the use of this compound as a derivatization agent for spectroscopic detection or as a component of chemical probes. The potential of this compound in analytical methodologies remains an unexplored area of research.

Future Directions and Emerging Research Areas for N,N-Disubstituted Phenylhydrazines

The broader class of N,N-disubstituted phenylhydrazines represents a versatile platform for synthetic organic chemistry. Based on the known reactivity of phenylhydrazines, several future directions and emerging research areas can be envisioned for compounds like this compound.

Future research could focus on systematically exploring the reactivity of this compound in established heterocyclic syntheses. Investigating its performance in reactions such as the Fischer indole synthesis could lead to the discovery of novel indole derivatives with unique substitution patterns conferred by the diethylamino group. Such derivatives could be of interest for their potential biological activities.

In the realm of coordination chemistry, the synthesis and characterization of metal complexes with this compound as a ligand could unveil novel catalytic activities. The steric and electronic properties imparted by the diethyl and phenyl groups might lead to catalysts with unique selectivity in various organic transformations.

Furthermore, the incorporation of the this compound moiety into larger molecular architectures could lead to the development of new functional materials. For example, its integration into polymer backbones or as pendant groups could influence the material's thermal stability, solubility, and photophysical properties.

Finally, in analytical chemistry, the potential of this compound as a derivatizing agent for specific classes of analytes could be investigated. Its reaction with carbonyl compounds, for instance, could be optimized for sensitive detection methods.

Q & A

Q. What are the most reliable synthetic routes for 1,1-Diethyl-2-phenylhydrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from phenylhydrazine derivatives. A common approach involves:

  • Diazotization : Reacting aniline derivatives with NaNO₂ under acidic conditions to form diazonium salts (0–5°C, HCl catalyst) .
  • Ethylation : Introducing ethyl groups via nucleophilic substitution (e.g., using ethyl bromide) under basic conditions (pH 6.2–6.7, NaOH) .
  • Reduction : Sodium sulfite/Zn reduction of intermediates, followed by neutralization .
    Key Factors : Temperature control (<5°C during diazotization), pH optimization during ethylation, and purification via acid precipitation (e.g., HCl) improve yield (typically 60–75%) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify ethyl (–CH₂CH₃) and phenyl (–C₆H₅) groups. For example, ethyl protons appear as quartets at δ 1.2–1.4 ppm .
    • IR : Confirm N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with phosphomolybdic acid (PMA) derivatization for quantification (detection limit: 0.1 ppm) .

Q. What experimental protocols are recommended for identifying carbonyl compounds using this compound derivatives?

Methodological Answer:

  • Hydrazone Formation : React this compound (0.1 M in ethanol) with aldehydes/ketones under reflux (1–3 hours).
  • Crystallization : Isolate hydrazones via slow evaporation; melting points (e.g., 128–131°C for acetyl derivatives) confirm specificity .
  • UV-Vis Analysis : Monitor λmax shifts (e.g., 350–450 nm) for conjugated hydrazones .

Advanced Research Questions

Q. How does this compound participate in Fischer indole synthesis, and what mechanistic insights are critical for optimizing indole derivatives?

Methodological Answer:

  • Mechanism : Under acidic conditions, this compound reacts with ketones to form hydrazones, which undergo [3,3]-sigmatropic rearrangement and eliminate NH₃ to yield indoles .
  • Optimization :
    • Catalysis : Use H₂SO₄ or p-TsOH (1–2 mol%) at 80–100°C.
    • Solvent : Ethanol or DMF enhances solubility .
    • Substituent Effects : Electron-withdrawing groups on phenyl rings accelerate rearrangement .

Q. What toxicological data gaps exist for this compound, and how can researchers address them?

Methodological Answer:

  • Known Risks : Analogues like 1,2-diphenylhydrazine show acute toxicity (oral LD₅₀: 150 mg/kg in rats) and carcinogenic potential .
  • Data Gaps :
    • Metabolism : No PBPK models exist; conduct in vitro hepatocyte assays to study CYP450-mediated oxidation.
    • Chronic Exposure : Use OECD Guideline 453 for 2-year bioassays in rodents .

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Combine XRD (for crystal structure) with high-resolution MS to resolve ambiguities .
  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational changes masking signals .

Q. What methodologies are recommended for studying environmental degradation of this compound?

Methodological Answer:

  • Photolysis : Expose aqueous solutions to UV light (254 nm); monitor degradation via LC-MS (half-life: ~24 hours) .
  • Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge; track N₂ release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.